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Mannose-Binding Lectin (MBL), encoded by the MBL2 gene, is a key pattern recognition

molecule of the innate immune system. It initiates the lectin pathway of the complement system

by binding to carbohydrate patterns on the surface of pathogens and altered host cells, such as

cancer cells.[1][2] This binding can lead to opsonization for phagocytosis or direct cell lysis via

the membrane attack complex (MAC).[3][4] However, the role of MBL in oncology is complex,

with studies demonstrating both pro- and anti-tumoral effects depending on the cancer type,

MBL expression levels, and the tumor microenvironment.[3][5] This guide compares the

validated roles of MBL in several key cancer types, presenting supporting experimental data

and methodologies for researchers and drug development professionals.

MBL in Hepatocellular Carcinoma (HCC)
In Hepatocellular Carcinoma, MBL2 is predominantly viewed as a tumor suppressor. Studies

consistently show that its expression is significantly lower in liver cancer tissue compared to

normal liver tissue, and this downregulation is associated with a poor prognosis for HCC

patients.[6][7][8] The anti-tumor effect is linked to MBL's ability to inhibit cancer cell proliferation

and metastasis and to modulate the tumor microenvironment.[5][6]
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Experiment
al Model

Parameter
Measured

Control
Group

MBL
Overexpres
sion Group

Percentage
Change

Reference

In Vivo (Nude

Mice with

Huh7

Xenografts)

Average

Tumor

Volume

(mm³)

~1500 ~500
~67%

Decrease
[6]

In Vivo (Nude

Mice with

Huh7

Xenografts)

Average

Tumor

Weight (g)

~1.2 ~0.4
~67%

Decrease
[6]

In Vitro (Huh7

Cell Line)

Relative Cell

Proliferation

(OD450)

1.0 ~0.6
~40%

Decrease
[8]

In Vitro (Huh7

Cell Line)

Migrated

Cells per

Field

~250 ~100
~60%

Decrease
[8]

In Vivo

(Murine HCC

Model)

Liver to Body

Weight Ratio

~0.10 (MBL-/-

mice)

~0.06 (WT

mice)

~40%

Increase in

MBL-/-

[5]

In Vivo Tumor Growth Assay: Nude mice were subcutaneously injected with Huh7 human

hepatoma cells that were stably transfected to overexpress MBL2.[6] Control mice were

injected with Huh7 cells transfected with an empty vector.[6] Tumor volume and weight were

measured after a set period to determine the effect of MBL2 on tumor growth.[6]

Cell Proliferation Assay (CCK-8): The proliferation of HCC cell lines (e.g., Huh7) with and

without MBL2 overexpression was measured using a Cell Counting Kit-8 (CCK-8) assay.[8]

This colorimetric assay measures the activity of dehydrogenases in viable cells.

Transwell Migration Assay: The migratory ability of HCC cells was assessed using Transwell

chambers.[8] Cells were seeded in the upper chamber, and the number of cells that migrated
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through the membrane to the lower chamber in response to a chemoattractant was

quantified after a 24-hour incubation.[8]

MBL
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Click to download full resolution via product page

Caption: MBL suppresses HCC growth by inactivating hepatic stellate cells via the ERK/COX-

2/PGE2 pathway.[5]
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Bioinformatics Analysis
(e.g., TCGA database)

Hypothesis:
Low MBL2 correlates with

poor HCC prognosis

In Vitro Validation
(Cell Lines: Huh7, HepG2)

• Proliferation (CCK-8)
• Migration (Transwell)

• Colony Formation

In Vivo Validation
(Nude Mouse Xenograft Model)

Conclusion:
MBL2 overexpression inhibits

HCC proliferation and metastasis
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MBL2 Gene Polymorphism
(e.g., Promoter Y/X)

Y/Y Genotype X/Y or X/X Genotype

Higher Serum
MBL Levels

Lower Serum
MBL Levels

Poorer Lung Cancer
Survival

Improved Lung Cancer
Survival
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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